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The synthesis of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of phosphorodithioic acid, O,O-di-C1-14-alkyl esters with zinc salts. The process can be conducted under controlled conditions to optimize yield and purity.
The molecular structure of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane features several key components:
The InChI key for this compound is ZKAQFYDDTYGBBV-UHFFFAOYSA-L, indicating its specific structural configuration. The compound exhibits a complex three-dimensional arrangement that influences its chemical behavior.
Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane can undergo several types of chemical reactions:
These reactions are significant for its applications in organic synthesis and material science.
The mechanism of action for zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane involves several pathways depending on the type of reaction it undergoes:
This compound's ability to act as both a catalyst and an active agent in biological systems makes it a subject of ongoing research.
Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane possesses several noteworthy physical and chemical properties:
These properties contribute to its effectiveness in various applications across different industries.
Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane has diverse applications:
These applications highlight the compound's versatility and importance in both industrial and research settings.
The primary industrial synthesis of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane (CAS 68649-42-3) involves a two-step esterification and complexation process. Initially, phosphorodithioic acid derivatives undergo esterification with heptanol to form O,O-diheptyl phosphorodithioate intermediates. This reaction typically employs phosphorus pentasulfide (P₂S₅) as the sulfur source, which reacts vigorously with heptanol under controlled conditions. The resulting diheptyl phosphorodithioic acid is subsequently complexed with zinc oxide (ZnO) in aqueous medium to form the target compound [6]. This methodology is favored in industrial settings due to the commercial availability of raw materials and the straightforward reaction mechanism.
Large-scale reactors facilitate this synthesis through precise parameter control. Industrial protocols maintain temperatures between 50-80°C during esterification to prevent side reactions, followed by complexation at elevated temperatures (80-100°C) to ensure complete conversion. Pressure monitoring is critical throughout the process, with optimal yields achieved at atmospheric pressure with inert gas blanketing to prevent oxidation. The reaction stoichiometry follows the equation:2 (C₇H₁₅O)₂PS₂H + ZnO → [(C₇H₁₅O)₂PS₂]₂Zn + H₂OThis approach typically achieves commercial-scale production capacities exceeding 1000 tons annually, as evidenced by major suppliers' production capabilities [3] [8].
Table 1: Key Industrial Synthesis Parameters
Reaction Stage | Temperature Range | Key Reagents | Catalyst/Additives | Reaction Time |
---|---|---|---|---|
Esterification | 50-80°C | P₂S₅, C₇H₁₅OH | None | 2-4 hours |
Complexation | 80-100°C | ZnO, Intermediate | None | 1-3 hours |
Purification | 100-120°C | Solvent Stripping | Nitrogen Sparging | 1-2 hours |
Optimization of the zinc complexation step significantly enhances the yield and purity of zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane. Critical parameters include the zinc source selection, stoichiometric ratios, and reaction medium composition. Zinc oxide remains preferred over alternative salts (e.g., zinc acetate or zinc chloride) due to its minimal byproduct formation and ease of purification. The optimal molar ratio of zinc to phosphorodithioate ligand is maintained at 1:2 to ensure complete complexation while preventing zinc hydroxide formation [3] [8].
Solvent selection profoundly influences reaction kinetics and product quality. Non-polar organic solvents (e.g., hexane, toluene) provide superior homogeneity during complexation, facilitating temperatures up to 316°C without decomposition. Continuous stirring at 300-500 rpm ensures efficient mass transfer, preventing localized precipitation. Post-reaction, the mixture undergoes vacuum distillation to remove residual solvents and alcohols, yielding a viscous liquid product with purity ≥99.5% as confirmed by industry specifications [3]. The refined product exhibits characteristic properties including a flash point >204°C and decomposition temperature >260°C, making it suitable for high-temperature applications.
Industrial protocols emphasize reaction monitoring through infrared spectroscopy, tracking the disappearance of the S-H stretch at ~2550 cm⁻¹ and the emergence of Zn-S vibrations at 400-450 cm⁻¹. This real-time analysis enables immediate parameter adjustments, reducing batch inconsistencies. The optimized process achieves yields exceeding 92% with minimal residual zinc content (<50 ppm), meeting stringent industrial lubricant and rubber additive specifications [8].
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